(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide
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Description
(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H14FN3O3S and its molecular weight is 395.41. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activities
Compounds containing thiazole and acetamide functionalities have been investigated for their potential anticonvulsant properties. A study exploring alpha-acetamido-N-benzylacetamide derivatives highlighted compounds with heteroaromatic groups providing significant protection against seizures in animal models, suggesting a structured activity relationship that could be relevant for developing new anticonvulsant therapies (Kohn et al., 1993).
Anti-inflammatory and Antimicrobial Activities
Research into the anti-inflammatory and antimicrobial potentials of compounds structurally similar to (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide has been conducted. For instance, thiazolidinone derivatives have shown promising anti-inflammatory activity in both in vitro and in vivo models, and molecular docking studies have been utilized to understand their binding affinities towards human serum albumin (HSA) (Nikalje et al., 2015). Furthermore, substituted 2-aminobenzothiazoles derivatives were evaluated for their antimicrobial activity, demonstrating efficacy against resistant bacterial strains (Anuse et al., 2019).
Anticancer Activity
Compounds with fluoro and thiazole moieties have been synthesized and tested for their anticancer properties. For example, fluoro-substituted benzo[b]pyran derivatives were examined for their activity against lung cancer cell lines, indicating the potential of such compounds in developing treatments for cancer (Hammam et al., 2005).
Kinase Inhibition and Antitumor Evaluation
Explorations into the kinase inhibitory and antitumor activities of benzothiazole acetamide derivatives have provided insights into their potential as therapeutic agents. Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their ability to inhibit Src kinase and display anticancer activities, underscoring the therapeutic potential of these compounds in oncology (Fallah-Tafti et al., 2011).
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(6-fluoro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O3S/c1-2-9-23-15-8-7-12(21)10-16(15)28-20(23)22-17(25)11-24-18(26)13-5-3-4-6-14(13)19(24)27/h2-8,10H,1,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQCDXREOPOCEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.